4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside
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Description
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is a biochemical compound with the CAS number 937018-35-4 . It is widely used in the biomedical industry, particularly for the detection and measurement of enzymatic activities related to drug metabolism, such as β-glucosidase . It acts as a substrate to identify and monitor drug interactions, particularly those impacting glucosidase enzymes .
Molecular Structure Analysis
The molecular formula of this compound is C41H38O11 . It has a molecular weight of 706.73 . The IUPAC name is [(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate .Chemical Reactions Analysis
As a substrate for β-glucosidase, this compound is involved in enzymatic reactions where it is cleaved by the enzyme to produce a fluorescent product . This fluorescence can be measured and is often used to quantify the activity of the enzyme.Physical And Chemical Properties Analysis
The compound has a boiling point of 771.3±60.0 °C at 760 mmHg . Its melting point is 212-215 °C (ethanol) . The density is 1.33±0.1 g/cm3 (20 °C, 760 mmHg) .Future Directions
Given its role as a substrate for β-glucosidase, this compound has potential applications in the development of new diagnostic and therapeutic strategies. Its use in monitoring enzyme activity and identifying drug interactions could be particularly valuable in the field of drug metabolism research .
properties
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3/t35?,37-,38+,39+,40-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSAODFMAFXSFG-XHGWHEBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H38O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside |
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